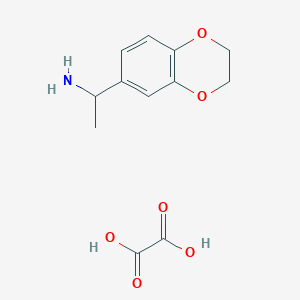

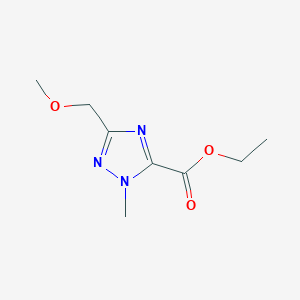

![molecular formula C11H11NO2 B2793791 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-96-8](/img/structure/B2793791.png)

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the linear formula C11H11NO2 . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines .Molecular Structure Analysis

The molecular structure of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is characterized by a unique spirocyclic structure . Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures .Chemical Reactions Analysis

The chemical reactions involving 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are part of the broader field of spirocyclic oxindoles chemistry . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one include its molecular formula C11H11NO2 . More specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in specialized databases .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

The compound plays a significant role in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This is a significant objective in organic and medicinal chemistry .

Medicinal Chemistry

Spirocyclic oxindoles like 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are important for applications in medicinal chemistry . They can be used as intermediates or final products in total synthesis .

Enantioselective Catalytic Methodologies

These compounds serve as model compounds for the development of enantioselective catalytic methodologies . This is crucial for the synthesis of chiral molecules in pharmaceuticals .

Drug Discovery

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Polo-like Kinase 1 (PLK1) Inhibitors

Research has shown that derivatives of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can act as inhibitors of Polo-like Kinase 1 (PLK1) . PLK1 is a key target for addressing different cancers, as it plays a significant role in cell proliferation .

Cancer Treatment

Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against five different human cancer cell lines: HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (Lung cancer), and MCF-7 (breast cancer) .

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one could involve further exploration of its potential anticancer properties . Additionally, the development of new synthetic methodologies to access saturated heterocycles for potential use in drug discovery could be a promising area of research .

Eigenschaften

IUPAC Name |

5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRQHOKXJCZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)

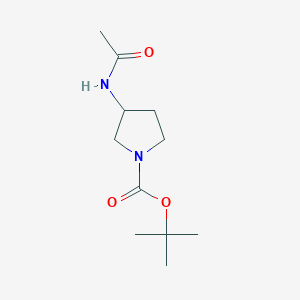

![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)

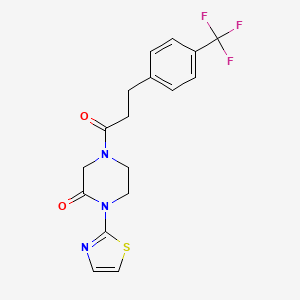

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)

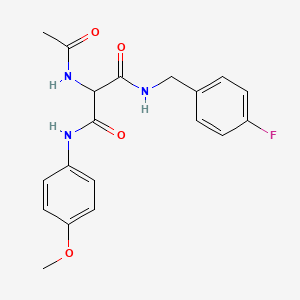

![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)